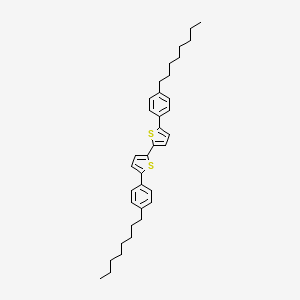
5,5'-Bis(4-octylphenyl)-2,2'-bithiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-Bis(4-octylphenyl)-2,2’-bithiophene: is an organic compound belonging to the class of bithiophenes. These compounds are characterized by the presence of two thiophene rings, which are sulfur-containing heterocycles. The addition of octylphenyl groups enhances the solubility and processability of the compound, making it a valuable material in various applications, particularly in organic electronics and photovoltaic devices.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Bis(4-octylphenyl)-2,2’-bithiophene typically involves the coupling of 4-octylphenyl-substituted thiophene units. One common method is the Stille coupling reaction, which uses palladium catalysts to couple organotin compounds with halogenated thiophenes. The reaction conditions often include the use of solvents like toluene or tetrahydrofuran (THF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods: In an industrial setting, the production of 5,5’-Bis(4-octylphenyl)-2,2’-bithiophene may involve large-scale Stille coupling reactions or other palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and column chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, often using reagents like bromine or iodine in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid, temperatures around 0°C to 25°C.
Reduction: LiAlH4, NaBH4, ethanol or THF as solvents, temperatures around 0°C to 25°C.
Substitution: Bromine, iodine, iron(III) chloride (FeCl3), temperatures around 0°C to 50°C.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes.
科学研究应用
Chemistry: 5,5’-Bis(4-octylphenyl)-2,2’-bithiophene is widely used in the synthesis of conjugated polymers and small molecules for organic electronics. Its unique structure allows for efficient charge transport and light absorption, making it a key component in organic solar cells and light-emitting diodes (LEDs).
Biology and Medicine: While its primary applications are in materials science, there is ongoing research into the potential biological activities of thiophene derivatives. These compounds are being investigated for their antimicrobial and anticancer properties.
Industry: In the industrial sector, 5,5’-Bis(4-octylphenyl)-2,2’-bithiophene is used in the production of organic semiconductors and conductive polymers. These materials are essential for the development of flexible electronic devices, including wearable technology and flexible displays.
作用机制
The mechanism of action of 5,5’-Bis(4-octylphenyl)-2,2’-bithiophene in organic electronics involves its ability to facilitate charge transport through π-π stacking interactions between the thiophene rings. The octylphenyl groups enhance solubility and processability, allowing for the formation of thin films with high charge mobility. In biological systems, the exact mechanism of action is still under investigation, but it is believed that thiophene derivatives can interact with cellular membranes and proteins, leading to their antimicrobial and anticancer effects.
相似化合物的比较
Poly(3-hexylthiophene) (P3HT): A widely studied conjugated polymer with similar electronic properties but different solubility characteristics.
5,5’-Bis(4-hexylphenyl)-2,2’-bithiophene: A similar compound with shorter alkyl chains, leading to different solubility and processing properties.
2,2’-Bithiophene: The parent compound without any alkylphenyl substitution, used as a building block in various organic electronic materials.
Uniqueness: 5,5’-Bis(4-octylphenyl)-2,2’-bithiophene stands out due to its enhanced solubility and processability, which are critical for the fabrication of high-performance organic electronic devices. The longer octyl chains provide better film-forming properties compared to shorter alkyl chains, making it a preferred choice for applications requiring flexible and durable materials.
属性
CAS 编号 |
918441-39-1 |
|---|---|
分子式 |
C36H46S2 |
分子量 |
542.9 g/mol |
IUPAC 名称 |
2-(4-octylphenyl)-5-[5-(4-octylphenyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C36H46S2/c1-3-5-7-9-11-13-15-29-17-21-31(22-18-29)33-25-27-35(37-33)36-28-26-34(38-36)32-23-19-30(20-24-32)16-14-12-10-8-6-4-2/h17-28H,3-16H2,1-2H3 |
InChI 键 |
ARKFNMHORPCAHH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


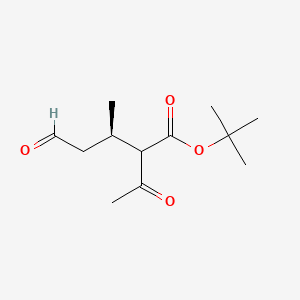


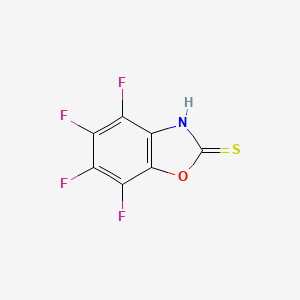
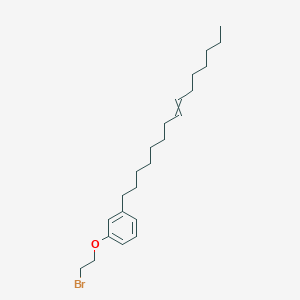
![5-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194581.png)


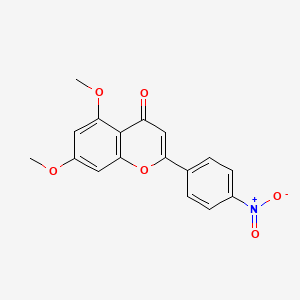

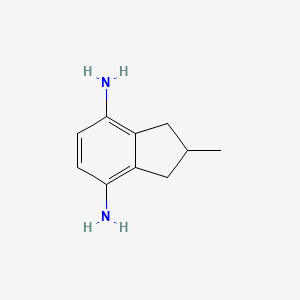
![6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate](/img/structure/B14194618.png)

![2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14194624.png)
